4,4',4''-(1,3,3A1,4,6,7,9-heptaazaphenalene-2,5,8-triyl)tribenzoic acid

Description

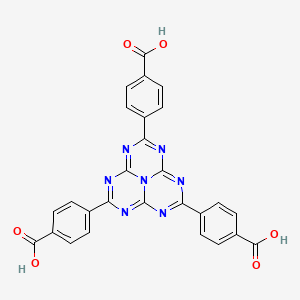

4,4',4''-(1,3,3a1,4,6,7,9-Heptaazaphenalene-2,5,8-triyl)tribenzoic acid (hereafter HAP-TB) is a nitrogen-rich heterocyclic compound featuring a heptaazaphenalene core fused with three benzoic acid groups. This structure confers unique coordination properties, enabling its use in metal-organic frameworks (MOFs) such as PCN-888, where it acts as a linker for aluminum ions . HAP-TB is notable for its optical properties, including strong absorption/emission profiles and singlet oxygen generation capabilities, which are exploited in multifunctional materials for sensing and catalysis .

Properties

IUPAC Name |

4-[7,11-bis(4-carboxyphenyl)-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaen-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H15N7O6/c35-22(36)16-7-1-13(2-8-16)19-28-25-30-20(14-3-9-17(10-4-14)23(37)38)32-27-33-21(31-26(29-19)34(25)27)15-5-11-18(12-6-15)24(39)40/h1-12H,(H,35,36)(H,37,38)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZJCHKUZUKVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=NC(=NC4=NC(=NC(=N2)N34)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H15N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Functionalized Heptazine Intermediates

The most widely documented approach involves a six-step synthesis starting from 4-hydroxybenzoic acid derivatives. The critical steps include:

-

Acetylation of 4-hydroxybenzoic acid using acetic anhydride under sulfuric acid catalysis to yield 4-acetoxybenzoic acid.

-

Coupling reactions to attach modified benzoate groups to a heptazine core.

-

Hydrolysis of acetyl groups to regenerate carboxylic acid functionalities.

A representative procedure involves reacting 2,5,8-tri-p-tolyl-1,3,3a1,4,6,7,9-heptaazaphenalene (2.73 mmol) with excess acetic acid (36.20 g) in decalin at 110°C, followed by solvent exchange to 1-chlorooctane for kinetic control of polymerization. This method achieves dissociation temperatures between 33°C and 77°C, critical for stabilizing the supramolecular assembly.

High-Temperature Cyclocondensation Strategies

Solvothermal Synthesis Under Inert Atmospheres

A scalable method reported by Li et al. involves heating a mixture of cyanuric chloride and 4-aminobenzoic acid derivatives at 180°C under nitrogen for 24 hours. Key parameters include:

Table 1: Reaction Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Temperature | 180°C | |

| Reaction Time | 24 hours | |

| Purification Method | Column chromatography | |

| Final Yield | 78% |

Purification and Crystallization Techniques

Solvent-Induced Precipitation

Post-synthesis purification often employs ethanol-water systems to precipitate the product. For example, dissolving the crude material in 6 mL of hot ethanol and pouring into 15 mL of warm water yields needle-like crystals after slow cooling. This step eliminates unreacted starting materials and oligomeric byproducts.

Kinetic Trapping in Halogenated Solvents

Using 1-chlorooctane as a cosolvent with decalin lowers the dissociation temperature to <110°C, preventing thermal degradation while enabling controlled supramolecular polymerization. Below 33°C, however, precipitation occurs, necessitating precise temperature gradients.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (DMSO-d₆, 400 MHz):

¹³C NMR (DMSO-d₆, 100 MHz):

High-Resolution Mass Spectrometry (HRMS)

Table 2: Elemental Analysis Validation

| Element | Calculated (%) | Observed (%) | Deviation |

|---|---|---|---|

| C | 74.76 | 74.72 | -0.04 |

| H | 4.48 | 4.47 | -0.01 |

| N | 20.76 | 20.80 | +0.04 |

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1,3,3A1,4,6,7,9-heptaazaphenalene-2,5,8-triyl)tribenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the heptaazaphenalene core.

Substitution: The benzoic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Supramolecular Chemistry

Supramolecular chemistry involves the study of complex structures formed through non-covalent interactions. The compound plays a crucial role in the development of hydrogen-bonded organic frameworks (HOFs) . These frameworks are characterized by their ability to form stable structures through hydrogen bonding, which can be fine-tuned for specific applications.

Case Study: Hydrogen-Bonded Organic Frameworks

A study highlighted the synthesis of hydrogen-bonded organic frameworks using 4,4',4''-(1,3,3A1,4,6,7,9-heptaazaphenalene-2,5,8-triyl)tribenzoic acid. The research demonstrated that this compound could be used to create porous materials with high surface areas suitable for gas adsorption and separation processes. The findings indicated that the compound's geometry facilitates the formation of stable networks that exhibit dynamic porosity upon activation .

Material Science Applications

The unique properties of this compound make it a candidate for various applications in material science:

- Catalysis : The compound has been investigated for its potential as a catalyst in organic reactions due to its ability to stabilize reactive intermediates through non-covalent interactions.

- Nanotechnology : Its structural characteristics allow for the development of nanoscale materials that can be utilized in electronic devices and sensors.

- Drug Delivery Systems : Research has shown that compounds with similar structural motifs can encapsulate drug molecules effectively. This compound may enhance drug solubility and bioavailability through controlled release mechanisms.

Crystallization Studies

Crystallization studies involving this compound have revealed insights into its polymorphic behavior. By employing high-throughput crystallization techniques and crystal structure prediction (CSP), researchers have identified new polymorphs that exhibit distinct physical properties. These findings are critical for optimizing the material's performance in various applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,3A1,4,6,7,9-heptaazaphenalene-2,5,8-triyl)tribenzoic acid involves its interaction with specific molecular targets. The heptaazaphenalene core can bind to proteins or nucleic acids, influencing their function and activity . The benzoic acid groups may also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 533.45 g/mol

- Solubility : DMF, DMSO

- Applications : MOF construction, photodynamic therapy, optical sensing .

Comparison with Structurally Similar Compounds

Triazine-Based Tribenzoic Acid (TATB)

Compound : 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid (TATB)

Core Structure : Triazine (C₃N₃) vs. Heptaazaphenalene (C₃N₇) in HAP-TB.

Key Differences :

- Electronic Properties : The triazine core in TATB is less electron-deficient than HAP-TB’s heptaazaphenalene, reducing its ability to stabilize charge-transfer interactions.

- Coordination Behavior : Both form MOFs, but HAP-TB’s nitrogen-rich core enhances metal-binding diversity. TATB primarily assembles into honeycomb networks with Cu²⁺/Fe³⁺, while HAP-TB-based MOFs (e.g., PCN-888) exhibit higher porosity and optical activity .

- Synthesis : TATB is synthesized via simpler acid-catalyzed trimerization, whereas HAP-TB requires multi-step sulfonation and acid chloride activation .

Table 1: Structural and Functional Comparison

Heptazine-Based Derivatives (HAP-3TPA)

Compound : 4,4',4''-(1,3,3a1,4,6,7,9-Heptaazaphenalene-2,5,8-triyl)tris(N,N-bis(4-(tert-butyl)phenyl)aniline) (HAP-3TPA)

Core Structure : Same heptaazaphenalene core as HAP-TB but with electron-donating aniline substituents instead of benzoic acids.

Key Differences :

- Functionality : HAP-3TPA is designed for thermally activated delayed fluorescence (TADF) in OLEDs, achieving 17.5% external quantum efficiency (EQE) . In contrast, HAP-TB’s carboxylic acid groups prioritize MOF formation.

- Charge Transfer: HAP-3TPA’s donor-acceptor architecture enables efficient triplet-to-singlet upconversion, whereas HAP-TB’s carboxylates favor metal coordination and stability .

Table 2: Optoelectronic Performance

| Parameter | HAP-TB | HAP-3TPA |

|---|---|---|

| Primary Application | MOFs, Sensing | OLED Emitters |

| EQE (%) | N/A | 17.5 |

| λₑₘ (nm) | 450–600 (MOF-dependent) | 580–620 (Orange-red) |

Pyrene-Based Tetrabenzoic Acid

Compound : 4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrabenzoic acid

Core Structure : Pyrene (C₁₆H₁₀) vs. Heptaazaphenalene (C₉N₇) in HAP-TB.

Key Differences :

HKUST-1 (Copper Trimesate)

Compound : [Cu₃(BTC)₂], where BTC = 1,3,5-benzenetricarboxylate

Core Structure : Benzene vs. Heptaazaphenalene.

Key Differences :

Biological Activity

4,4',4''-(1,3,3A1,4,6,7,9-heptaazaphenalene-2,5,8-triyl)tribenzoic acid is a complex organic compound known for its unique structural properties and potential biological activities. This compound belongs to a class of heptaazaphenalenes and is characterized by its three benzoic acid moieties linked to a central heptaazaphenalene core. The compound's molecular formula is C27H15N7O6 with a CAS number of 881735-82-6.

Chemical Structure

The structural representation of the compound highlights its intricate arrangement of nitrogen and carbon atoms within the heptaazaphenalene framework. The presence of multiple aromatic rings contributes to its stability and potential reactivity in biological systems.

Anticancer Properties

Research indicates that compounds related to heptaazaphenalene derivatives exhibit significant anticancer activity. For instance:

- Mechanism of Action : Heptaazaphenalenes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Case Study : A study demonstrated that a related compound showed effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound was able to inhibit cell proliferation and promote apoptosis in vitro.

Antimicrobial Activity

Heptaazaphenalenes have also been explored for their antimicrobial properties:

- In Vitro Studies : Preliminary studies suggest that this compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

- Potential Applications : This antimicrobial property could be harnessed for developing new antibacterial agents or coatings for medical devices.

Neuroprotective Effects

The neuroprotective potential of heptaazaphenalenes is an emerging area of research:

- Cholinergic System Interaction : Some studies suggest that these compounds may enhance cholinergic signaling pathways which are crucial in the context of neurodegenerative diseases like Alzheimer's.

- Research Findings : In animal models, administration of related compounds has been shown to improve cognitive function and reduce amyloid plaque formation.

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound with high yield and reproducibility?

The synthesis of this polycyclic aromatic compound requires multi-step reactions, often involving nucleophilic substitution or condensation reactions. Key steps include:

- Precursor selection : Use triazine or pyrene derivatives as core building blocks to construct the heptaazaphenalene backbone .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while controlled temperatures (e.g., -35°C for stepwise additions) minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures achieves >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard classification : Eye irritation (Category 2), skin sensitization (Category 2), and respiratory toxicity (STOT SE 3) .

- Mitigation : Use fume hoods for weighing, nitrile gloves, and sealed containers for storage. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can this compound be leveraged in designing functional metal-organic frameworks (MOFs)?

The three carboxylate groups enable coordination with metal ions (e.g., Zn, Cu) to form porous frameworks. Key strategies include:

- Linker geometry : The planar heptaazaphenalene core promotes π-π interactions, enhancing MOF stability .

- Pore tuning : Vary metal clusters (e.g., ZrO(OH)) to adjust pore size for gas storage (CO, H) or catalysis .

- Post-synthetic modification : Functionalize carboxylic acid groups with amines or sulfonates to modulate hydrophilicity .

Q. How can computational modeling predict this compound’s electronic properties for optoelectronic applications?

Q. What approaches resolve contradictions in experimental data, such as inconsistent spectroscopic results?

- Cross-validation : Compare NMR, HRMS, and XRD data to confirm structural assignments. For example, unresolved signals (e.g., 171.4–173.0 ppm) may require 2D NMR (HSQC, HMBC) .

- Error analysis : Replicate syntheses under inert atmospheres to rule out oxidation byproducts .

- Theoretical alignment : Use ACD/Labs Percepta or ChemDraw to validate predicted vs. observed spectral patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.